(1-oxophthalazin-2(1H)-yl)acetic acid
Overview
Description
(1-oxophthalazin-2(1H)-yl)acetic acid, also known as OPA, is a synthetic compound that has been used in a variety of scientific research applications. OPA is a derivative of the phthalazinone class of compounds and is composed of two carboxylic acid groups attached to a central nitrogen atom. OPA has been studied for its potential use in a range of biochemical and physiological experiments, and its mechanism of action has been explored in detail.
Scientific Research Applications
Heterocyclic Synthesis and Pharmaceutical Interest
- Research Focus : Synthesis of s-triazole, s-triazolothiadiazine, s-triazolothiadiazole derivatives using 1(2H)-Oxophthalazine-2-acetic acid ethyl ester.
- Key Findings : The derivatives synthesized showed potential as pharmaceuticals.
- Source : (Hassanien, 2003).
Anticancer Evaluation
- Research Focus : Synthesis and evaluation of benzimidazole derivatives with potential anticancer properties.
- Key Findings : Some compounds exhibited moderate activity against breast cancer cell lines.
- Source : (Salahuddin et al., 2014).
Synthesis of Chiral α-Amino Acid Derivatives
- Research Focus : Conjugation of chiral α-amino acid derivatives with 1-oxophthalazine moiety.
- Key Findings : Synthesized compounds were tested for their effectiveness against the Caucasian breast adenocarcinoma MCF7 cell line.
- Source : (El Nezhawy et al., 2009).
Antimicrobial Activity
- Research Focus : Synthesis and evaluation of substituted alkanoic acid derivatives for antimicrobial properties.
- Key Findings : The derivatives displayed notable antimicrobial activities.
- Source : (Salvi et al., 2010).
Blood Glucose Lowering Activity
- Research Focus : Synthesis of benzenesulfonylthiourea derivatives for antihyperglycemic activity.
- Key Findings : Some derivatives showed modest antihyperglycemic activity in a rat model.
- Source : (Yaseen et al., 2014).
properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)6-12-10(15)8-4-2-1-3-7(8)5-11-12/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRUGARSVAZFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359642 | |
Record name | (1-oxophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782174 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
90689-39-7 | |
Record name | 1-Oxo-2(1H)-phthalazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90689-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-oxophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-OXO-2(1H)-PHTHALAZINYL)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of conjugating (1-oxophthalazin-2(1H)-yl)acetic acid with chiral α-amino acid derivatives?
A1: The research paper [] investigates the synthesis and antitumor activity of novel compounds featuring a this compound moiety linked to various chiral α-amino acid derivatives. This approach stems from the strategy of combining pharmacologically active units to potentially enhance biological activity and target specificity. Chirality plays a crucial role in biological systems, and utilizing chiral α-amino acid derivatives allows for the exploration of potential stereospecific interactions with biological targets. This approach aims to identify compounds with improved antitumor efficacy and potentially reduced off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.